molecular formula C10H8ClFO B6306507 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260010-66-9

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B6306507
CAS No.: 1260010-66-9
M. Wt: 198.62 g/mol
InChI Key: VPHGZGQWUYGBOJ-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common route might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

    Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially forming quinones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which might affect its electronic properties and reactivity.

    6-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, potentially altering its pharmacological profile.

    7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one: Substitution of chlorine with bromine, which could impact its chemical behavior.

Uniqueness

The unique combination of chlorine and fluorine atoms in 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one imparts distinct electronic and steric properties, making it a valuable compound for specific scientific and industrial applications.

Properties

IUPAC Name

7-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHGZGQWUYGBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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